An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3,5-Dichloro-2-fluoropyridine: Synthesis, Properties, and Applications
This guide provides an in-depth exploration of 3,5-dichloro-2-fluoropyridine (CAS No. 823-56-3), a pivotal heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's critical physicochemical properties, details its primary synthesis methodologies with a focus on the underlying chemical principles, and discusses its applications as a versatile building block.
Introduction: The Strategic Importance of 3,5-Dichloro-2-fluoropyridine
3,5-Dichloro-2-fluoropyridine is a halogenated pyridine derivative whose strategic importance is anchored in its utility as a precursor for complex, biologically active molecules. The specific arrangement of its substituents—a fluorine atom at the 2-position and chlorine atoms at the 3- and 5-positions—creates a unique electronic and steric profile. This configuration provides multiple reactive sites for further chemical modification, making it an invaluable intermediate in the synthesis of novel compounds.
In the pharmaceutical industry, this compound serves as a foundational building block for a range of therapeutic agents, including those targeting infectious diseases, oncological conditions, and viral infections.[1] The incorporation of the fluoropyridine moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a drug candidate.[2][3] Similarly, in the agrochemical sector, it is used to develop potent and selective herbicides and fungicides, where the halogen atoms contribute to the molecule's efficacy and environmental profile.[1]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. 3,5-Dichloro-2-fluoropyridine is typically an off-white to yellow solid under standard conditions.[1] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 823-56-3 | [1] |
| Molecular Formula | C₅H₂Cl₂FN | [1][4] |
| Molecular Weight | 165.98 g/mol | [1][4] |
| Appearance | Off-white to yellow solid; powder to lump | [1][5] |
| Melting Point | 41-43°C | [5][6] |
| Boiling Point | 173-174°C | [5] |
| Solubility | Soluble in methanol. Insoluble in water. | [5][7] |
| pKa | -1.94 ± 0.10 (Predicted) | [5] |
| Storage | Store at 0-8°C, sealed in a dry, dark place. | [1][5] |
Spectroscopic data, such as ¹H NMR, is crucial for structural confirmation.[8] The compound's reactivity profile indicates it behaves as a weak chemical base and may be incompatible with strong acids, isocyanates, peroxides, and acid halides.[7]
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 3,5-dichloro-2-fluoropyridine is predominantly achieved through nucleophilic aromatic substitution, specifically via halogen exchange (Halex) reactions. The choice of starting material, fluorinating agent, and solvent system is critical for achieving high yield and purity.
Route 1: Fluorination of Pentachloropyridine
A common industrial approach involves the partial fluorination of a readily available, heavily chlorinated precursor like pentachloropyridine.
Causality Behind Experimental Choices:
-
Starting Material: Pentachloropyridine is an economical starting point, though the reaction requires careful control to achieve selective substitution.
-
Fluorinating Agent: Potassium fluoride (KF) is a widely used and cost-effective source of fluoride ions.
-
Solvent: A dipolar, aprotic solvent such as N-methylpyrrolidone (NMP) is essential.[9][10] These solvents effectively solvate the potassium cation (K⁺), leaving the fluoride anion (F⁻) less solvated, or "naked." This heightened nucleophilicity is crucial for attacking the electron-deficient pyridine ring and displacing a chlorine atom.
-
Anhydrous Conditions: The substantial absence of water is critical to prevent the formation of tar and other byproducts, thereby ensuring a high yield of the desired product.[9][10]
Caption: Workflow for the synthesis of a fluorinated pyridine from pentachloropyridine.
Experimental Protocol: General Procedure
-
Charge a suitable reactor with anhydrous N-methylpyrrolidone (NMP) and spray-dried potassium fluoride.
-
Agitate the mixture vigorously to create a mobile slurry.[10]
-
Heat the slurry to the reaction temperature, typically between 100°C and 170°C.[9][10]
-
Slowly add molten pentachloropyridine to the reactor.
-
Maintain the reaction under controlled temperature and agitation for several hours. The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, the product, 3,5-dichloro-2,4,6-trifluoropyridine, can be recovered from the reaction mixture, often by distillation, as its boiling point is significantly lower than that of NMP and the starting material.[10]
Note: This specific process yields 3,5-dichloro-2,4,6-trifluoropyridine. While related, it highlights the general principles of fluorinating polychloropyridines.
Route 2: Selective Fluorination of Dichloropyridines
A more direct and selective method starts from a less chlorinated pyridine, allowing for more precise installation of the fluorine atom at the desired C2 position.
Causality Behind Experimental Choices:
-
Starting Material: 2,3-Dichloropyridine is an ideal precursor. The chlorine at the 2-position is more activated towards nucleophilic substitution than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen.
-
Fluorinating Agent: Cesium fluoride (CsF) is often employed in this synthesis. CsF is a more potent fluorinating agent than KF because the cesium cation is larger and "softer," leading to a more dissociated and highly reactive fluoride anion in solution.
-
Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice of aprotic polar solvent for this transformation, effectively facilitating the Halex reaction.
Caption: Direct synthesis of 3,5-dichloro-2-fluoropyridine via selective fluorination.
Experimental Protocol: Laboratory Scale Synthesis
-
To a solution of 2,3-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium fluoride (CsF, ~2.0 eq) at room temperature.
-
Heat the reaction mixture to 110°C and stir for approximately 20 hours.
-
Monitor the reaction to completion using thin-layer chromatography (TLC) or GC-MS.
-
After completion, cool the mixture to room temperature and quench by adding ice water.
-
Extract the aqueous mixture with ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with water and saturated brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to afford 3,5-dichloro-2-fluoropyridine.
Applications in Advanced Synthesis
The utility of 3,5-dichloro-2-fluoropyridine stems from the differential reactivity of its halogen substituents. It serves as a versatile scaffold for building molecular complexity.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, particularly the one at the 5-position, can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), allowing for the introduction of diverse functional groups.
-
Cross-Coupling Reactions: The C-Cl bonds can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to construct more elaborate molecular architectures.
-
Impact of Fluorine: The fluorine atom at the 2-position significantly influences the molecule's properties. It increases metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding interactions with biological targets through hydrogen bonding or dipole interactions.[2][3]
Caption: Relationship between structural features and applications of the title compound.
Conclusion
3,5-Dichloro-2-fluoropyridine is more than a simple chemical intermediate; it is a strategically designed building block that empowers chemists in the pharmaceutical and agrochemical fields. Its synthesis, primarily through halogen exchange reactions, relies on a fundamental understanding of nucleophilicity and solvent effects to achieve high efficiency and selectivity. The distinct reactivity of its halogen substituents provides a robust platform for developing novel, high-value molecules with tailored biological activities. As the demand for sophisticated chemical entities continues to grow, the role of versatile intermediates like 3,5-dichloro-2-fluoropyridine will remain indispensable.
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- Dow Chemical Co. (1988). Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine. U.S. Patent No. 4,746,744.
- Dow Chemical Co. (1991). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine. Canadian Patent No. CA1301763C.
- Shell Internationale Research Maatschappij B.V. (1986). Process for the preparation of fluorinated pyridines. European Patent No. EP 0192287 A2.
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Pipzine Chemicals. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine Manufacturer & Supplier in China. Retrieved from [Link]
- Dow Chemical Co. (1985). Preparation of difluorpyridine compounds. European Patent No. EP 0146924 A2.
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PubChemLite. (n.d.). 3,5-dichloro-2-fluoropyridine (C5H2Cl2FN). Retrieved from [Link]
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ChemBeamer. (n.d.). Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
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Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. Retrieved from [Link]
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